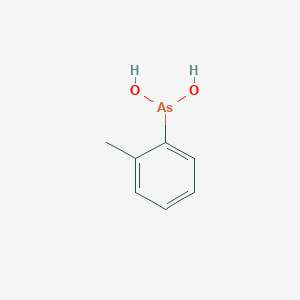
(2-Methylphenyl)arsonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a 2-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)arsonous acid typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2-Methylphenyl)arsonic acid.
Reduction: Reduction reactions can convert the arsonous acid group to an arsine group.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: (2-Methylphenyl)arsonic acid.
Reduction: (2-Methylphenyl)arsine.
Substitution: Various substituted arsonous acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)arsonous acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylphenyl)arsonous acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but they likely include oxidative stress and disruption of cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenous acid: Similar in structure but lacks the 2-methylphenyl group.
(2-Methylphenyl)arsonic acid: The oxidized form of (2-Methylphenyl)arsonous acid.
(2-Methylphenyl)arsine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62824-62-8 |
|---|---|
Molekularformel |
C7H9AsO2 |
Molekulargewicht |
200.07 g/mol |
IUPAC-Name |
(2-methylphenyl)arsonous acid |
InChI |
InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 |
InChI-Schlüssel |
CJFPARXFMBITAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[As](O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




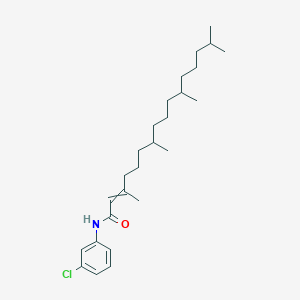
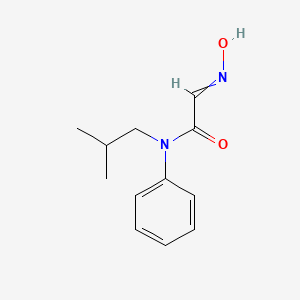
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

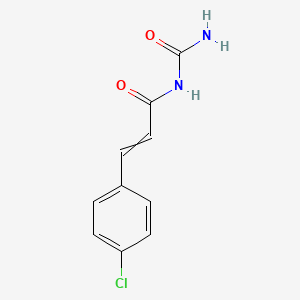
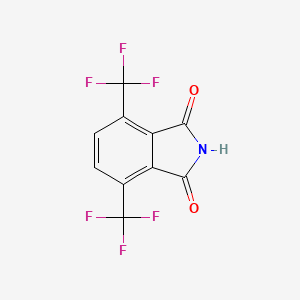
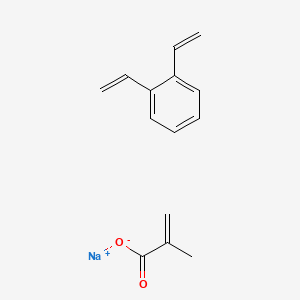
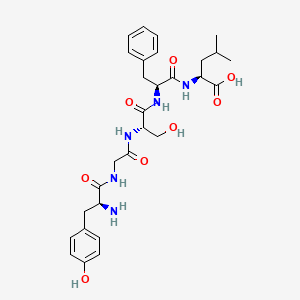
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
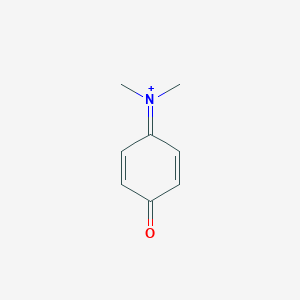

![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
